6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol
Description
Chemical Structure and Properties 6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol (CAS: 922527-17-1) is a bicyclic heteroaromatic compound with a molecular formula of C₉H₈N₂O and a molar mass of 160.17 g/mol . The structure comprises a partially saturated naphthyridine core with a hydroxyl (-OH) group at position 8 and a methyl (-CH₃) group at position 6 (Figure 1).
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2,3,4,7-tetrahydro-1H-1,7-naphthyridin-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-5-7-3-2-4-10-8(7)9(12)11-6/h5,10H,2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJLWVGYRBPZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)NCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a mixture of glacial acetic acid (HOAc) and hydrochloric acid (HCl) to induce indolization, leading to the formation of the desired naphthyridine structure .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The hydroxyl group at the 8th position can participate in substitution reactions, forming various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield naphthyridine-8-one derivatives, while substitution reactions can produce a variety of alkylated or acylated compounds.
Scientific Research Applications
6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8th position plays a crucial role in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with 8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine
Key differences include:
| Property | 6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol | 8-Methoxy-6-methyl-1,7-naphthyridine |
|---|---|---|
| Molecular Formula | C₉H₈N₂O | C₁₀H₁₁N₂O |
| Substituents | 6-methyl, 8-hydroxy | 6-methyl, 8-methoxy |
| Polarity | Higher (due to -OH group) | Lower (methoxy is less polar) |
| Hydrogen Bonding | Strong donor/acceptor capacity | Limited acceptor capacity |
Biological activity data for both compounds remain unreported in the available evidence .
Comparison with Triazine Derivatives
describes triazine-based compounds (D1, D41, D0) with structural and functional group similarities:
| Compound | Molecular Formula | Substituents | Biological Activity |
|---|---|---|---|
| D1 (ATH18534) | C₇H₉N₃O₂S | 3-allylsulfanyl, 6-methyl, 5-ol | Inhibits Klebsiella predation resistance |
| D41 (ATH25956) | C₉H₇N₃O₂S₂ | 3-allylsulfanyl, 6-thiophene, 5-ol | Not reported |
| D0 (ATH25986) | C₅H₈N₄S | 3-methylsulfanyl, 6-methyl, 5-amine | Not reported |
Key Observations :
- Structural Differences : The triazine core (1,2,4-triazine) contrasts with the naphthyridine scaffold, resulting in distinct electronic and steric profiles.
- Functional Groups : Sulfur-containing substituents (e.g., allylsulfanyl in D1) may enhance antimicrobial properties, as seen in D1’s ability to impair Klebsiella’s resistance to Tetrahymena predation .
- Biological Implications : While the triazines exhibit documented bioactivity, the naphthyridine derivatives lack comparable data, highlighting a research gap.
Discussion of Substituent Effects
- Hydroxyl vs. Methoxy : The hydroxyl group in 6-methyl-1,7-naphthyridin-8-ol enables stronger hydrogen bonding, which could favor interactions with biological targets (e.g., enzymes or receptors). Conversely, methoxy groups may improve pharmacokinetic properties like metabolic stability .
Biological Activity
6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on available research.
- Molecular Formula : C9H12N2O
- Molecular Weight : 164.21 g/mol
- CAS Number : 2244721-27-3
This compound belongs to the naphthyridine family, which is known for various pharmacological activities. The structural features of this compound contribute to its biological potency.
Anticancer Properties
Research indicates that this compound may exhibit significant anticancer activity. A study focused on naphthyridine derivatives showed that similar compounds can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial functions .
Table 1: Anticancer Activity of Naphthyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Canthin-6-one | Kasumi-1 (Leukemia) | 7 | Apoptosis induction |
| 6-Methyl-Tetrahydro-Naphthyridine | Various Cancer Lines | TBD | Caspase activation |
Neuroprotective Effects
Naphthyridine derivatives have been studied for their neuroprotective properties. In models of neurodegenerative diseases, these compounds demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells . This suggests potential applications in treating conditions like Alzheimer's and Parkinson's disease.
Antimicrobial Activity
The antimicrobial effects of naphthyridine compounds have also been documented. For instance, derivatives of naphthyridine have shown inhibitory effects against various bacterial strains and fungi .
Table 2: Antimicrobial Activity of Naphthyridine Derivatives
| Compound | Microorganism Tested | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 10-Hydroxycanthin-6-one | Bacillus cereus | 15.62 | Antibacterial |
| Canthin-6-one | Fusarium graminearum | 25 | Antifungal |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit various kinases involved in cell signaling pathways.
- DNA Binding : It has been observed to bind to DNA, potentially affecting gene expression and cellular functions.
- Apoptosis Induction : Similar compounds activate apoptotic pathways in cancer cells by influencing mitochondrial integrity and caspase activity .
Case Studies
A case study investigating the effects of naphthyridine derivatives on human cancer cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity. The study utilized an MTS assay to evaluate cell viability across various concentrations.
In another study focusing on neuroprotection, researchers administered naphthyridine derivatives to models of oxidative stress and observed a reduction in neuronal cell death compared to controls . This highlights the compound's potential as a therapeutic agent in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
